Cas no 86769-22-4 (Benzenamine, 2,3,4,5,6-pentafluoro-N-(1-phenylethylidene)-)

Benzenamine, 2,3,4,5,6-pentafluoro-N-(1-phenylethylidene)- structure
86769-22-4 structure
Product name:Benzenamine, 2,3,4,5,6-pentafluoro-N-(1-phenylethylidene)-
CAS No:86769-22-4
MF:C14H8F5N
MW:285.212040901184
CID:660609
PubChem ID:13100033

Benzenamine, 2,3,4,5,6-pentafluoro-N-(1-phenylethylidene)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2,3,4,5,6-pentafluoro-N-(1-phenylethylidene)-
    • N-(2,3,4,5,6-pentafluorophenyl)-1-phenylethanimine
    • (1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine
    • DTXSID50518140
    • 86769-22-4
    • Inchi: InChI=1S/C14H8F5N/c1-7(8-5-3-2-4-6-8)20-14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,1H3
    • InChI Key: JICNVSYAGPIKCZ-UHFFFAOYSA-N
    • SMILES: CC(=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 285.05769007g/mol
  • Monoisotopic Mass: 285.05769007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.4Ų

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